molecular formula C20H28BrF2N3O B10945343 N-[1-(1-Adamantyl)propyl]-2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetamide

N-[1-(1-Adamantyl)propyl]-2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetamide

Cat. No.: B10945343
M. Wt: 444.4 g/mol
InChI Key: ORQYYEHRXZBBEL-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)propyl]-2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetamide is a complex organic compound that features both adamantane and pyrazole moieties. The adamantane structure is known for its rigidity and stability, while the pyrazole ring is a common motif in medicinal chemistry due to its biological activity. This compound is of interest in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)propyl]-2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety can be synthesized through the hydrogenation of dicyclopentadiene, followed by functionalization to introduce the propyl group.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative

    Coupling Reaction: The final step involves coupling the adamantane derivative with the pyrazole ring through an acetamide linkage. This can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of pyrazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various functionalized pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(1-Adamantyl)propyl]-2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N-[1-(1-Adamantyl)propyl]-2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The adamantane moiety may contribute to the compound’s stability and ability to interact with hydrophobic pockets in proteins, while the pyrazole ring may engage in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Adamantyl)acetamide: Shares the adamantane moiety but lacks the pyrazole ring.

    4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazole: Contains the pyrazole ring but lacks the adamantane moiety.

Uniqueness

N-[1-(1-Adamantyl)propyl]-2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetamide is unique due to the combination of the adamantane and pyrazole moieties, which confer both stability and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H28BrF2N3O

Molecular Weight

444.4 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C20H28BrF2N3O/c1-3-15(20-7-12-4-13(8-20)6-14(5-12)9-20)24-16(27)10-26-11(2)17(21)18(25-26)19(22)23/h12-15,19H,3-10H2,1-2H3,(H,24,27)

InChI Key

ORQYYEHRXZBBEL-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4C(=C(C(=N4)C(F)F)Br)C

Origin of Product

United States

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